1-(Bromomethyl)-4-octylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-4-octylcyclohexane: is an organic compound characterized by a cyclohexane ring substituted with a bromomethyl group at the 1-position and an octyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-octylcyclohexane can be synthesized through a multi-step process involving the bromination of 4-octylcyclohexane. The bromination reaction typically employs N-bromosuccinimide (NBS) as the brominating agent in the presence of light or a radical initiator . The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactors where the reaction parameters are optimized for yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Bromomethyl)-4-octylcyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions (SN1 and SN2), where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones under specific conditions.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone for SN2 reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution: Formation of various substituted cyclohexanes depending on the nucleophile used.
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of 4-octylcyclohexane.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-4-octylcyclohexane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of novel polymers and materials with specific properties.
Pharmaceutical Research: Investigated for its potential role in drug development and as a building block for bioactive compounds.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-4-octylcyclohexane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. For example, in nucleophilic substitution reactions, the bromine atom leaves, forming a carbocation intermediate that is then attacked by a nucleophile . In radical reactions, the bromine atom forms a radical that can participate in further reactions .
Vergleich Mit ähnlichen Verbindungen
Benzyl Bromide: Similar in structure with a benzene ring instead of a cyclohexane ring.
Cyclohexyl Bromide: Lacks the octyl group, making it less hydrophobic.
4-Octylcyclohexanol: The hydroxyl derivative of 1-(Bromomethyl)-4-octylcyclohexane.
Uniqueness: this compound is unique due to its combination of a bromomethyl group and a long octyl chain, which imparts specific reactivity and hydrophobic properties. This makes it suitable for applications where both reactivity and hydrophobicity are desired.
Eigenschaften
CAS-Nummer |
71458-17-8 |
---|---|
Molekularformel |
C15H29Br |
Molekulargewicht |
289.29 g/mol |
IUPAC-Name |
1-(bromomethyl)-4-octylcyclohexane |
InChI |
InChI=1S/C15H29Br/c1-2-3-4-5-6-7-8-14-9-11-15(13-16)12-10-14/h14-15H,2-13H2,1H3 |
InChI-Schlüssel |
RTAXQTXEQYCDRX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1CCC(CC1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.